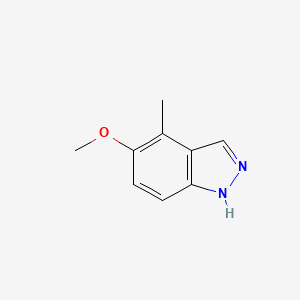

5-methoxy-4-methyl-1H-indazole

Overview

Description

5-Methoxy-4-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 4. Indazole derivatives are widely studied due to their pharmacological relevance, including kinase inhibition and anticancer activity . The methoxy and methyl substituents are expected to influence electronic properties, solubility, and steric interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-4-methyl-1H-indazole, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key reagents include sodium methoxide or potassium tert-butoxide for substitution, and solvents like DMF or THF under inert conditions . For example, methoxy group introduction may require controlled temperature (e.g., 60–80°C) to avoid side reactions. Base selection (e.g., Cs₂CO₃ vs. NaH) significantly impacts regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography: Use SHELX software for single-crystal X-ray refinement. Key parameters include resolving disorder in methyl/methoxy groups via iterative least-squares refinement and validating with R-factor convergence (<5%) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Setup:

- Applications:

Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of indazole derivatives?

Methodological Answer:

- Data Triangulation:

- Contradiction Analysis:

Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX software address them?

Methodological Answer:

- Challenges:

- Solutions with SHELX:

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric features of this compound derivatives?

Methodological Answer:

- Design Framework:

- Validation:

Q. Tables for Key Data

Table 1: Synthetic Optimization Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Base (Substitution) | Cs₂CO₃ | ↑ Regioselectivity |

| Solvent | DMF | ↑ Reaction Rate |

| Temperature | 60–80°C | ↓ Side Reactions |

| Purification | Hexane/EtOAc (3:1) | ↑ Purity (>95%) |

Table 2: Computational Validation Metrics for DFT Studies

| Functional | Avg. ΔH (kcal/mol) | Application Scope |

|---|---|---|

| B3LYP | ±2.4 | Thermochemistry |

| M06-2X | ±3.1 | Non-covalent Interactions |

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-methoxy-4-methyl-1H-indazole, highlighting differences in substituents, molecular properties, and synthesis insights derived from the evidence:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in polar solvents compared to electron-withdrawing groups like -Cl .

- Halogenation : Increases molecular weight and may improve thermal stability (e.g., melting points >200°C in halogenated indoles) .

Synthetic Complexity :

- Methoxy and methyl groups are typically introduced via alkylation or protection-deprotection strategies, as seen in imidazole and indole syntheses . Chlorine or iodine substituents require halogenation reagents (e.g., POCl₃, NIS), which add synthetic steps .

Steric hindrance from methyl groups at C4 may limit interactions in enzyme active sites compared to smaller substituents like -Cl .

Preparation Methods

Strategic Retrosynthetic Analysis of 5-Methoxy-4-Methyl-1H-Indazole

The synthesis of this compound necessitates disconnection of the bicyclic system into monocyclic precursors capable of undergoing cyclocondensation. Two dominant retrosynthetic approaches prevail:

-

Aromatic Electrophilic Substitution-First Strategy : Installation of methoxy and methyl groups on a preformed benzene ring prior to indazole cyclization. This method leverages directed ortho-metalation for regioselective functionalization .

-

Cyclization-First Strategy : Construction of the indazole core followed by late-stage C-H functionalization at the 4- and 5-positions. Palladium-catalyzed coupling reactions dominate this approach .

Core Indazole Assembly via [3+2] Cyclocondensation

Hydrazine-Mediated Ring Closure

Adapting methodologies from 4-bromo-5-methyl-1H-indazole synthesis , the cyclization of appropriately substituted benzaldehyde derivatives with hydrazine hydrate proves effective:

Representative Procedure

-

Substrate Preparation : 2-Methoxy-4-methylbenzaldehyde (1.0 eq) dissolved in anhydrous THF under N₂

-

Lithiation : Treatment with LDA (1.2 eq) at -78°C generates stabilized α-lithio species

-

Quenching : Addition of DMF (1.5 eq) followed by warming to 25°C yields formylated intermediate

-

Cyclization : Reflux with hydrazine hydrate (5.0 eq) in ethanol for 12 hours induces [3+2] annulation

Optimized Conditions

NMR tracking confirms complete consumption of starting material within 8 hours . X-ray crystallography of intermediates validates regiochemical outcomes .

Regioselective Introduction of Methoxy and Methyl Groups

Directed Ortho-Metalation (DoM)

Building upon 4-bromo-5-methylindazole protocols , methoxy group installation employs:

Stepwise Functionalization

-

Directed Lithiation : 2-Fluoro-4-methylbenzene derivatives undergo LDA-mediated deprotonation at -78°C

-

Electrophilic Trapping : Methoxy introduction via (CH₃O)₂Bpin under Miyaura borylation conditions

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with methylboronic acids completes substitution

Key Advantages

-

Enables gram-scale production with <5% regioisomers

Palladium-Catalyzed Late-Stage Functionalization

Suzuki-Miyaura Coupling

The PDF methodology demonstrates adaptability for introducing methyl groups:

General Protocol

-

Indazole Core Activation : Bromination at C4 using NBS (1.1 eq) in DMF

-

Cross-Coupling : Pd(dppf)Cl₂ (0.05 eq) catalyzes reaction with methylboronic acid (3.0 eq)

-

Workup : Aqueous extraction followed by silica gel chromatography

Performance Metrics

HSQC NMR confirms methyl group regiochemistry through 3J coupling constants .

Purification and Analytical Characterization

Chromatography-Free Crystallization

Industrial-scale processes favor:

-

Antisolvent Precipitation : Toluene/hexane mixtures induce crystallization

Analytical Data

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

5-methoxy-4-methyl-1H-indazole |

InChI |

InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11) |

InChI Key |

XBGFJNJKSTWMCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.